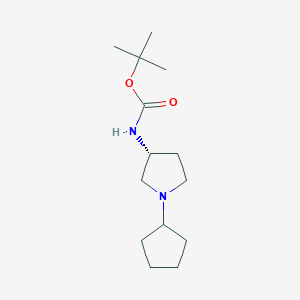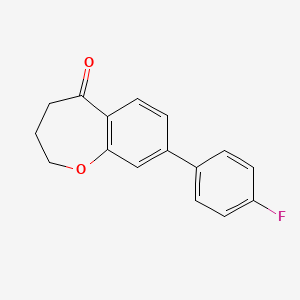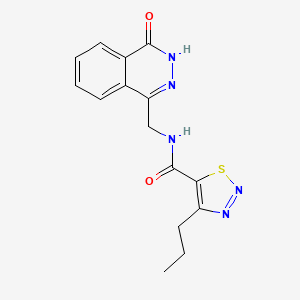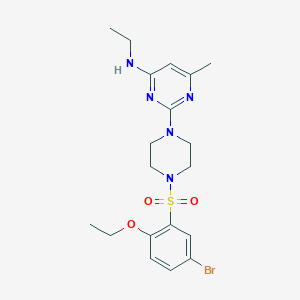![molecular formula C14H14N2O B2623444 N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide CAS No. 2396580-42-8](/img/structure/B2623444.png)
N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide” is a chemical compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains a phenyl group and an amide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,5-dimethylpyrrole has been reacted with phenyl ketone to produce a compound with a similar structure . The resulting compound was then reduced with boron trimethyl under certain conditions to yield the desired product .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .
Mecanismo De Acción
The mechanism of action of N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and bacteria, while in vivo studies have shown that this compound has anti-inflammatory and analgesic effects. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide in lab experiments include its ease of synthesis, low cost, and potential applications in various fields. However, there are also limitations to using this compound, including its limited solubility in water and its potential toxicity to cells.
Direcciones Futuras
There are several future directions for further research on N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential applications of this compound in the field of organic electronics, particularly in the development of high-performance organic solar cells. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.
Conclusion
In conclusion, this compound is a pyrrole-based compound that has potential applications in various fields, including medicinal chemistry, material science, and organic electronics. This compound can be synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. While there are limitations to using this compound in lab experiments, further research is needed to explore its potential applications and to develop this compound derivatives with improved properties.
Métodos De Síntesis
N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The most commonly used method for synthesizing this compound is the Suzuki-Miyaura coupling reaction, which involves the reaction between 5-bromo-2-(1H-pyrrol-1-yl)aniline and 2-bromo-4-methylstyrene in the presence of a palladium catalyst and a base.
Aplicaciones Científicas De Investigación
N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide has potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been studied for its potential anticancer and antimicrobial properties. In material science, this compound has been used as a precursor for the synthesis of pyrrole-based polymers and as a building block for the synthesis of functionalized nanoparticles. In organic electronics, this compound has been used as a hole-transporting material in organic solar cells.
Propiedades
IUPAC Name |
N-(5-methyl-2-pyrrol-1-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-3-14(17)15-12-10-11(2)6-7-13(12)16-8-4-5-9-16/h3-10H,1H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPWBEOAQOZLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CC=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2623361.png)

![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2623366.png)




![3-Ethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine;dihydrochloride](/img/structure/B2623376.png)




![4-Fluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylbenzenesulfonamide](/img/structure/B2623383.png)
